molecular formula C40H83O12P B3367989 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate CAS No. 20297-05-6

3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate

Cat. No.: B3367989
CAS No.: 20297-05-6
M. Wt: 787.1 g/mol
InChI Key: NRPWCKZJQUDHFY-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate (CAS: 45300-87-6) is a phosphate ester derivative of the surfactant 3,6,9,12-Tetraoxatetracosan-1-ol (Laureth-4). Its molecular formula is C₂₀H₄₃O₈P, with a molecular weight of 442.53 g/mol and a logP value of 3.50, indicating moderate lipophilicity . The compound features a 24-carbon backbone interrupted by four ether oxygen atoms at positions 3, 6, 9, and 12, terminating in a phosphate group.

Properties

IUPAC Name

bis[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethyl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H83O12P/c1-3-5-7-9-11-13-15-17-19-21-23-43-25-27-45-29-31-47-33-35-49-37-39-51-53(41,42)52-40-38-50-36-34-48-32-30-46-28-26-44-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPWCKZJQUDHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H83O12P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066593
Record name 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate
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Molecular Weight

787.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20297-05-6
Record name 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1′-(hydrogen phosphate)
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Record name 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate)
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Record name 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate)
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Record name 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate
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Record name Bis[3,6,9,12-tetraoxatetracosyl] hydrogen phosphate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate typically involves the reaction of dodecyl alcohol with tetraethylene glycol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the etherification process. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides, amines

Scientific Research Applications

Biochemical Research

3,6,9,12-Tetraoxatetracosan-1-ol has been studied for its role in biochemical pathways and its potential as a biochemical marker. Its unique structure allows it to interact with various biological molecules, making it a candidate for further research in metabolic studies.

Agricultural Applications

Recent studies have indicated that this compound can be utilized in agricultural settings, particularly in enhancing soil health through root exudates. It has been observed to participate in the chemodiversity of root exudates which can affect plant growth and soil microbial communities .

Industrial Cleaning Agents

The compound is also noted for its application in industrial cleaning products. It acts as an effective surfactant and emulsifier, improving the cleaning efficacy of formulations used in institutional and household cleaners . Its compatibility with various surfactants enhances its utility across different cleaning applications.

Lubricants and Emulsion Polymerization

In the field of lubrication and emulsion polymerization, 3,6,9,12-Tetraoxatetracosan-1-ol serves as a lubricant additive due to its ability to reduce friction and wear between surfaces. This property is particularly valuable in automotive and machinery applications where efficiency is paramount .

Case Study 1: Agricultural Impact

A study published on the impact of root exudates highlighted the role of 3,6,9,12-Tetraoxatetracosan-1-ol in modulating soil microbial communities. The findings suggested that the presence of this compound significantly influenced the diversity and activity of beneficial microbes in the rhizosphere, promoting healthier plant growth.

Case Study 2: Cleaning Efficacy

Research conducted on cleaning formulations demonstrated that adding 3,6,9,12-Tetraoxatetracosan-1-ol improved the cleaning performance of products targeting aluminum and stainless steel surfaces. The compound's surfactant properties allowed for better dirt removal and surface protection compared to formulations without it.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by altering their conformation or binding affinity. This modulation can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 3,6,9,12-Tetraoxatetracosan-1-ol (Laureth-4)

  • Molecular Formula : C₂₀H₄₂O₅
  • Molecular Weight : 362.54 g/mol
  • CAS : 5274-68-0
  • Properties :
    • Hydrophilic-lipophilic balance (HLB) suitable for emulsification .
    • LogP ~4.5 (estimated), higher than its phosphate derivative due to the absence of the hydrophilic phosphate group.
  • Applications: Textile manufacturing and cosmetics as a surfactant .

Laureth-3 and Myreth-3

  • Laureth-3 (Shorter Ethylene Oxide Chain):
    • Fewer ethylene oxide (EO) units reduce hydrophilicity.
    • Lower molecular weight and higher logP compared to Laureth-4 .
  • Myreth-3 :
    • Branched alkyl chain variant with similar EO units.
    • Used in cosmetics for enhanced emulsification .

Phosphate Derivatives of Ether-Alcohols

3,6,9,12-Tetraoxahexadecan-1-ol, 15-Methyl-, Dihydrogen Phosphate
  • Molecular Formula : C₁₃H₂₉O₈P
  • Molecular Weight : 344.34 g/mol
  • CAS : 63217-09-4
  • Key Difference : Shorter carbon chain (16 carbons) with a methyl branch at position 15.
  • Application : Specialized surfactant in niche formulations .
26-(Nonylphenoxy)-3,6,9,12,15,18,21,24-Octaoxahexacosan-1-yl Dihydrogen Phosphate
  • Structure: Extended EO chain (8 units) with a nonylphenoxy group.
  • Application : Found in plant protection products (PPPs) as a stabilizer .

Sodium Salt of Laureth-4

  • Molecular Formula : C₂₀H₄₂O₅Na
  • CAS : 138714-62-2
  • Properties : Enhanced water solubility due to ionic character.
  • Use : Industrial detergents and emulsifiers .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS logP Key Applications Analytical Method
Target Compound (Hydrogen Phosphate) C₂₀H₄₃O₈P 442.53 45300-87-6 3.50 Pharmaceuticals, HPLC analysis RP-HPLC (Newcrom R1)
Laureth-4 C₂₀H₄₂O₅ 362.54 5274-68-0 ~4.5 Textiles, cosmetics LC/HRMS
Laureth-3 C₁₈H₃₈O₄ 318.49 N/A ~5.0 Surfactants Suspect screening
15-Methyl Phosphate Derivative C₁₃H₂₉O₈P 344.34 63217-09-4 N/A Specialty surfactants Not specified
Sodium Salt of Laureth-4 C₂₀H₄₂O₅Na 385.53 138714-62-2 N/A Industrial emulsifiers Not specified

Key Research Findings

  • Structural Impact on Solubility : The phosphate group in the target compound reduces logP by ~1.0 compared to Laureth-4, enhancing its utility in aqueous pharmaceutical formulations .
  • Analytical Challenges : Laureth-4 exhibits isomerism (branched vs. linear), complicating LC/HRMS identification, whereas the phosphate derivative is analyzed more reliably via RP-HPLC .
  • Regulatory Status: Laureth-4 is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for industrial use .

Biological Activity

3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate (CAS No. 20297-05-6) is a chemical compound that has garnered attention for its unique structural properties and potential biological activities. This compound features a long carbon chain with multiple ether linkages and a phosphate group, which may contribute to its bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is C40H83O12PC_{40}H_{83}O_{12}P. The structure includes:

  • Long carbon chain : This characteristic may influence its interaction with biological membranes.
  • Phosphate group : Known for its role in energy transfer and signaling in biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity by disrupting bacterial cell membranes. The presence of the phosphate group could enhance its interaction with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Anticancer Effects : There is emerging evidence indicating that compounds with similar structures may induce apoptosis in cancer cells. The mechanism may involve interference with DNA replication processes or the modulation of key signaling pathways involved in cell survival .
  • Metabolic Impacts : Investigations into the metabolomic effects of related compounds have shown alterations in metabolic pathways that could be relevant for understanding the broader implications of 3,6,9,12-Tetraoxatetracosan-1-ol in biological systems .

Antimicrobial Activity

A study focusing on the antimicrobial properties of phosphates indicated that compounds with long carbon chains can disrupt bacterial membranes effectively. In vitro tests demonstrated that 3,6,9,12-Tetraoxatetracosan-1-ol exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be within a range comparable to established antimicrobial agents .

Anticancer Research

In a recent investigation into the anticancer potential of phospholipids and phosphates, 3,6,9,12-Tetraoxatetracosan-1-ol was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in markers associated with apoptosis. Flow cytometry analysis confirmed that the compound induced significant apoptotic cell death in treated cultures .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialDisruption of bacterial membranes; effective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis; reduced viability in cancer cell lines
Metabolic ChangesAlterations in metabolic pathways observed in related studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via polyphosphoric acid-mediated esterification of tridecyl alcohol derivatives or by reacting polyether precursors (e.g., tetraethylene glycol derivatives) with alkyl halides under controlled conditions. For purity >90%, use gradient solvent extraction (e.g., ethyl acetate/water) followed by column chromatography with silica gel (60–120 mesh) and a chloroform-methanol eluent system. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Hydrophilic-lipophilic balance (HLB) : Determine using the Griffin method via partitioning experiments in octanol-water systems.
  • Critical micelle concentration (CMC) : Measure via surface tension titration or fluorescence spectroscopy with pyrene as a probe.
  • Thermal stability : Analyze via thermogravimetric analysis (TGA) under nitrogen at 10°C/min.
  • Phosphate group reactivity : Confirm via 31P^{31}\text{P} NMR and FT-IR spectroscopy (peaks at 1250–1300 cm1^{-1} for P=O bonds) .

Q. What analytical techniques are critical for verifying structural integrity?

  • Methodological Answer : Combine:

  • NMR spectroscopy : 1H^{1}\text{H} (δ 3.5–4.5 ppm for ether and phosphate oxygens), 13C^{13}\text{C} (δ 60–75 ppm for ether carbons), and 31P^{31}\text{P} (δ -0.5 to +5 ppm for phosphate).
  • Mass spectrometry : Use electrospray ionization (ESI-MS) in negative ion mode for phosphate detection.
  • Elemental analysis : Verify C, H, O, and P content with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can conflicting data on solubility and stability in aqueous systems be resolved?

  • Methodological Answer : The compound’s amphiphilic nature leads to pH-dependent solubility. For reproducible results:

  • Dynamic light scattering (DLS) : Assess aggregation states in buffers of varying ionic strength (e.g., 0.1 M NaCl vs. deionized water).
  • pH titration : Monitor solubility transitions between pH 2–12. Stability issues in hard water (e.g., Ca2+^{2+}/Mg2+^{2+} intolerance) can be mitigated by chelating agents (e.g., EDTA) or formulation with nonionic surfactants .

Q. What strategies exist for studying its interactions with biomembranes or proteins?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers or proteins (e.g., albumin) on sensor chips to quantify binding affinity (KdK_d).
  • Fluorescence quenching : Use tryptophan-rich proteins (e.g., lysozyme) to track conformational changes upon exposure.
  • Molecular dynamics (MD) simulations : Model interactions with phospholipid bilayers (e.g., DPPC membranes) using software like GROMACS .

Q. How can its surfactant properties be exploited in drug delivery systems?

  • Methodological Answer :

  • Micelle/niosome preparation : Formulate drug-loaded vesicles via thin-film hydration (e.g., cholesterol:compound ratio 2:1).
  • Drug release kinetics : Use dialysis membranes (MWCO 12–14 kDa) in PBS at 37°C, sampling at intervals for HPLC analysis.
  • Cytocompatibility : Test hemolytic activity (RBC lysis assay) and cellular uptake (confocal microscopy with fluorescent probes) .

Q. What experimental designs address discrepancies in catalytic or reactive behavior?

  • Methodological Answer : For inconsistent reactivity in ester hydrolysis or phosphorylation:

  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} using deuterated solvents to probe rate-limiting steps.
  • Control for trace metals : Use chelex-treated buffers to eliminate interference from metal ions.
  • In-situ monitoring : Employ Raman spectroscopy or stopped-flow techniques to capture transient intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on hydrolytic stability?

  • Resolution Framework :

Conditional variables : Compare hydrolysis rates under acidic (pH 3–5) vs. alkaline (pH 8–10) conditions.

Accelerated stability testing : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.

Mechanistic studies : Use 18O^{18}\text{O}-labeling to track phosphate ester cleavage pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate
Reactant of Route 2
3,6,9,12-Tetraoxatetracosan-1-ol, hydrogen phosphate

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